Cas no 76906-24-6 (Isothiazolidine,2-phenyl-, 1,1-dioxide)
Isothiazolidine,2-phenyl-, 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- Isothiazolidine,2-phenyl-, 1,1-dioxide
- 2-phenyl-1,2-thiazolidine 1,1-dioxide
- 2-Phenyl-isothiazolidin-1,1-dioxid
- 2-phenylisothiazolidine 1,1-dioxide
- 2-phenyl-isothiazolidine 1,1-dioxide
- AC1L60LR
- AC1Q6Z1D
- AG-K-91101
- AR-1E4802
- CTK5E3558
- N-Phenyl-propan-sultam
- N-Phenyl-propan-sultam-(1,3)
- N-Phenyl-propan-sultam-(1.3)
- NSC140134
- D84372
- SCHEMBL12209941
- 2-PHENYL-1,2-THIAZOLIDINE-1,1-DIONE
- NSC-140134
- MFCD16304478
- 2-phenyl-1lambda6,2-thiazolidine-1,1-dione
- DTXSID30300949
- EN300-6764742
- 76906-24-6
-
- Inchi: 1S/C9H11NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- InChI Key: BWJFQHYJOQVWGX-UHFFFAOYSA-N
- SMILES: S1(CCCN1C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 197.05113
- Monoisotopic Mass: 197.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 37.38
Isothiazolidine,2-phenyl-, 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1266504-10mg |
Isothiazolidine,2-phenyl-, 1,1-dioxide |
76906-24-6 | 95% | 10mg |
$190 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1266504-50mg |
Isothiazolidine,2-phenyl-, 1,1-dioxide |
76906-24-6 | 95% | 50mg |
$235 | 2024-06-07 | |
| Enamine | EN300-6764742-0.05g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 0.05g |
$94.0 | 2023-05-24 | |
| Enamine | EN300-6764742-0.1g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 0.1g |
$140.0 | 2023-05-24 | |
| Enamine | EN300-6764742-0.25g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 0.25g |
$200.0 | 2023-05-24 | |
| Enamine | EN300-6764742-0.5g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 0.5g |
$374.0 | 2023-05-24 | |
| Enamine | EN300-6764742-1.0g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 1g |
$499.0 | 2023-05-24 | |
| Enamine | EN300-6764742-2.5g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 2.5g |
$978.0 | 2023-05-24 | |
| Enamine | EN300-6764742-5.0g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 5g |
$1448.0 | 2023-05-24 | |
| Enamine | EN300-6764742-10.0g |
2-phenyl-1lambda6,2-thiazolidine-1,1-dione |
76906-24-6 | 95% | 10g |
$2146.0 | 2023-05-24 |
Isothiazolidine,2-phenyl-, 1,1-dioxide Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Isothiazolidine,2-phenyl-, 1,1-dioxide
Professional Introduction to Isothiazolidine, 2-phenyl-, 1,1-dioxide (CAS No. 76906-24-6)
Isothiazolidine, 2-phenyl-, 1,1-dioxide (CAS No. 76906-24-6) is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isothiazolidines, which are sulfur-containing five-membered rings. The presence of the phenyl group and the 1,1-dioxide functional group introduces unique chemical properties that make it a valuable molecule in research and development.
The structure of isothiazolidine, 2-phenyl-, 1,1-dioxide consists of a five-membered ring with two adjacent oxygen atoms and one sulfur atom. The phenyl group attached at the second position of the ring contributes to its aromaticity and stability. The 1,1-dioxide functionality adds electron-withdrawing effects, which can influence the reactivity and pharmacokinetic properties of the molecule. This combination makes it a versatile building block for synthesizing bioactive compounds.
Recent studies have highlighted the importance of isothiazolidine derivatives in drug discovery. For instance, researchers have explored their potential as anti-tumor agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. Additionally, isothiazolidines have shown promise in antimicrobial and anti-inflammatory applications, making them a subject of interest in medicinal chemistry.
The synthesis of isothiazolidine, 2-phenyl-, 1,1-dioxide typically involves multi-step reactions starting from simple precursors like thioureas or thioamides. Advanced techniques such as microwave-assisted synthesis and catalytic processes have been employed to optimize the yield and purity of this compound. These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and energy consumption.
In terms of physical properties, isothiazolidine derivatives generally exhibit good solubility in organic solvents and moderate stability under physiological conditions. Their thermal stability has been studied extensively, with findings indicating that they can withstand moderate heating without significant degradation. This makes them suitable for various industrial applications where thermal stability is a critical factor.
One of the most exciting developments involving isothiazolidine, 2-phenyl-, 1,1-dioxide is its role in designing prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body. By incorporating this isothiazolidine derivative into prodrug designs, researchers aim to improve drug delivery efficiency and reduce side effects. Recent clinical trials have demonstrated encouraging results in terms of bioavailability and efficacy.
Furthermore, isothiazolidines have been investigated for their role in materials science. Their ability to form stable complexes with metal ions has led to their use in catalysis and coordination chemistry. This interdisciplinary approach underscores the versatility of isothiazolidine derivatives across different scientific domains.
In conclusion, isothiazolidine, 2-phenyl-, 1,1-dioxide (CAS No. 76906-24-6) stands out as a pivotal compound in modern chemistry and pharmacology. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations across multiple industries.
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